Superior Binding Affinity
X77 demonstrates substantially higher binding affinity for SARS-CoV-2 Mpro compared to its structural analog ML188. X77 binds with a Kd of 0.057 μM , whereas ML188 inhibits SARS-CoV 3CLpro with an IC50 of 1.5 μM, representing a difference of approximately 26-fold in potency based on these distinct but directionally informative binding metrics . Note that Kd and IC50 are not directly interchangeable; however, the magnitude of difference suggests X77 is the significantly more potent reference compound for Mpro inhibition studies.
| Evidence Dimension | Binding affinity / inhibitory potency against SARS-CoV-2 Mpro |
|---|---|
| Target Compound Data | Kd = 0.057 μM (X77) |
| Comparator Or Baseline | IC50 = 1.5 μM (ML188 against SARS-CoV 3CLpro) |
| Quantified Difference | Approximately 26-fold difference in reported potency metrics |
| Conditions | Biochemical binding assay for X77; enzymatic inhibition assay for ML188 |
Why This Matters
Higher target affinity reduces the required compound concentration in biochemical assays, conserving material and minimizing off-target effects in screening campaigns.
